

Introduction: Beyond the Name - Understanding Naphthol AS

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Naphthol AS**

Cat. No.: **B7770919**

[Get Quote](#)

Naphthol AS, identified by the CAS number 92-77-3, is more than a mere laboratory chemical; it is a foundational component in the synthesis of a vast array of azo dyes and pigments.[1][2][3] Its formal chemical name is 3-Hydroxy-N-phenylnaphthalene-2-carboxamide, but it is also commonly referred to as 3-hydroxy-2-naphthanolide.[1][2][4] This organic compound's utility stems from its specific chemical architecture: a naphthalene ring system activated by a hydroxyl group, making it an excellent coupling partner for diazonium salts.[1][5] First recognized for its potential as a dye precursor in 1911, **Naphthol AS** and its derivatives have become indispensable in industries ranging from textiles to biological staining.[1][6][7] This guide provides an in-depth exploration of its properties, mechanism of action, practical application in synthesis, and a comprehensive analysis of its safety profile, designed for the discerning researcher and drug development professional.

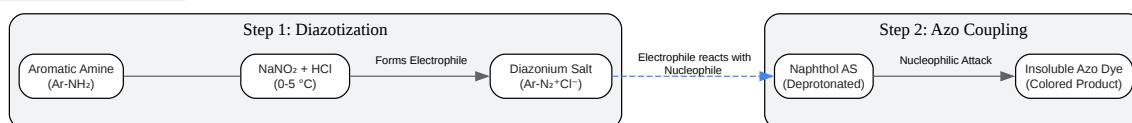
Part 1: Physicochemical and Spectroscopic Properties

The performance of **Naphthol AS** in any application is dictated by its inherent physical and chemical properties. It is a beige-colored powder that is insoluble in water but finds solubility in some organic solvents like ethyl acetate and sparingly in ethanol.[4][8] This low aqueous solubility is a key feature in its application for creating insoluble pigments directly within substrates like textile fibers.[9][10]

Table 1: Key Physicochemical Properties of **Naphthol AS**

Property	Value	Source(s)
CAS Number	92-77-3	[1] [2] [4]
Molecular Formula	C ₁₇ H ₁₃ NO ₂	[1] [4]
Molecular Weight	263.29 g/mol	[1] [4]
Appearance	Beige Powder	[4]
Melting Point	246-248 °C	[4]
Boiling Point	~406.5 °C (estimate)	[4]
Solubility	Insoluble in water; sparingly soluble in ethanol.	[4]
pKa	9.70 (at 25 °C)	[4]
λ _{max}	394 nm	[4]

Part 2: The Chemistry of Color - Mechanism of Azo Coupling


The primary utility of **Naphthol AS** lies in its role as a "coupling component" in the synthesis of azo dyes.[\[6\]](#)[\[7\]](#) This process is a classic example of an electrophilic aromatic substitution reaction. The causality behind this choice is the electron-rich nature of the naphthalene ring, which is further activated by the electron-donating hydroxyl group (-OH). This makes a specific carbon atom on the ring highly susceptible to attack by a weak electrophile.

The reaction proceeds in two fundamental stages:

- **Diazotization:** An aromatic primary amine is treated with a source of nitrous acid (typically sodium nitrite in an acidic solution) at cold temperatures (0-5 °C) to form a diazonium salt. This salt contains the highly reactive electrophilic diazonium ion (-N≡N⁺).
- **Azo Coupling:** The **Naphthol AS** is dissolved, often in an alkaline solution, to deprotonate the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This ion then attacks the electrophilic diazonium salt, forming a stable azo bond (-N=N-), which links the

two aromatic systems. This newly formed, extended conjugated system is a chromophore, responsible for the vibrant color of the resulting dye.[10][11]

General mechanism of Azo Dye synthesis.

[Click to download full resolution via product page](#)

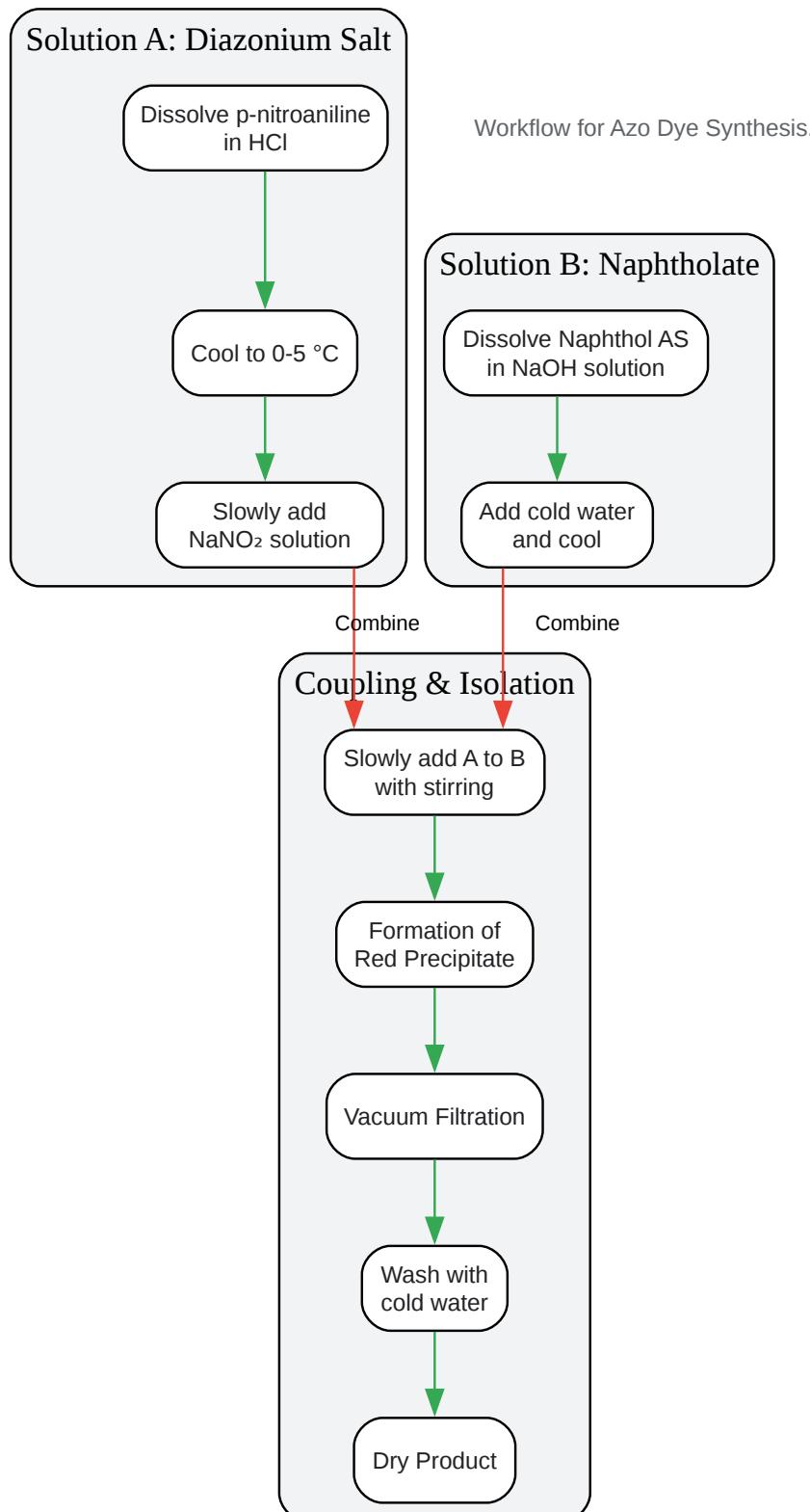
Caption: General mechanism of Azo Dye synthesis.

Part 3: Experimental Protocol - Synthesis of an Azo Dye

This protocol provides a self-validating workflow for the laboratory synthesis of a simple red azo dye using **Naphthol AS** and p-nitroaniline. The success of the reaction is visually confirmed by the formation of a brightly colored precipitate.

Step 1: Preparation of Solution A (Diazonium Salt)

- In a 100 mL beaker, dissolve 0.7 g of p-nitroaniline in a mixture of 2 mL of concentrated hydrochloric acid and 10 mL of distilled water. Gentle heating may be required to facilitate dissolution.
- Cool the resulting solution to 0-5 °C in an ice-water bath. The temperature is critical to prevent the decomposition of the diazonium salt.
- While maintaining the low temperature and stirring, slowly add a pre-cooled solution of 0.4 g of sodium nitrite (NaNO₂) in 5 mL of water. The addition should be dropwise to control the exothermic reaction.


- Stir the mixture for an additional 10 minutes in the ice bath. The resulting clear solution is the diazonium salt (Solution A).

Step 2: Preparation of Solution B (Naphtholate Solution)

- In a separate 250 mL beaker, dissolve 1.3 g of **Naphthol AS** in 10 mL of a 5% sodium hydroxide (NaOH) solution. This deprotonates the hydroxyl group, making it a potent nucleophile.
- Add 50 mL of cold water to the **Naphthol AS** solution and cool it in the ice bath.

Step 3: Coupling Reaction and Product Isolation

- Slowly, and with vigorous stirring, add the cold diazonium salt solution (Solution A) to the cold **Naphthol AS** solution (Solution B).
- An intensely colored red precipitate should form almost immediately. This visual confirmation indicates a successful coupling reaction.
- Allow the mixture to stand in the ice bath for 15-20 minutes to ensure the reaction goes to completion.
- Isolate the solid azo dye product by vacuum filtration using a Buchner funnel.
- Wash the precipitate on the filter paper with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.
- Dry the product in a drying oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

[Click to download full resolution via product page](#)

Caption: Workflow for Azo Dye Synthesis.

Part 4: Comprehensive Safety Data Sheet (SDS) Analysis

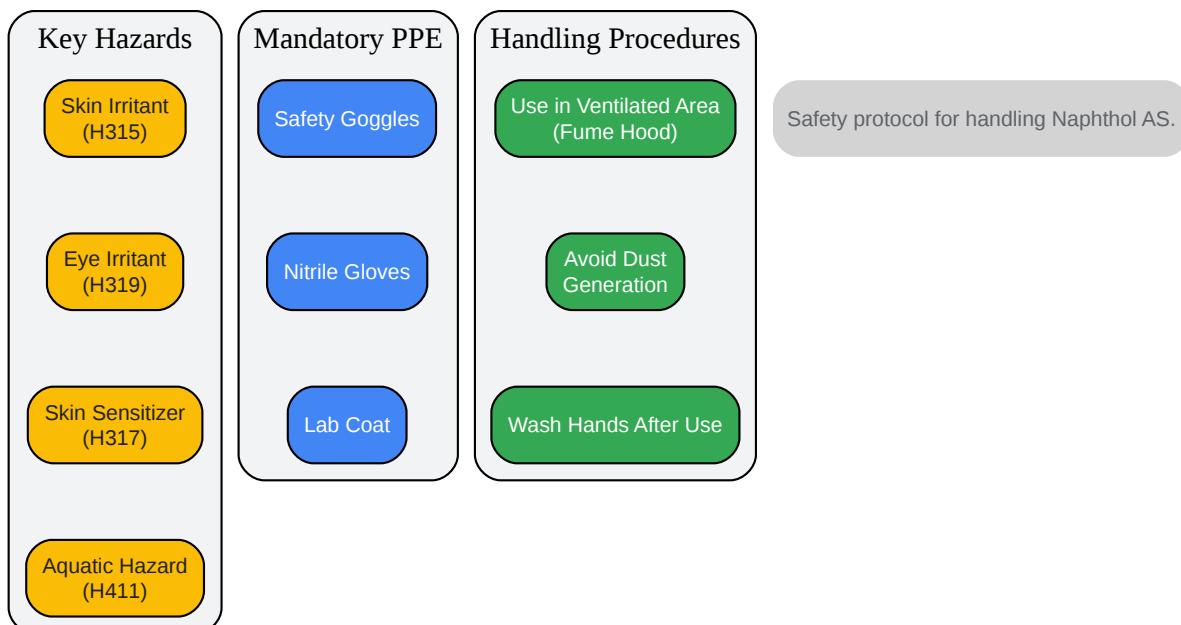
A thorough understanding of a chemical's hazards is paramount for safe laboratory practice.

Naphthol AS is classified as a hazardous substance and requires careful handling.^[2] The following table summarizes the critical information typically found across the 16 sections of a GHS-compliant Safety Data Sheet.

Table 2: Summary of **Naphthol AS** Safety Data

SDS Section	Summary of Key Information	Source(s)
1. Identification	Product Name: Naphthol AS, CAS: 92-77-3	[1] [12]
2. Hazard(s)	GHS Pictograms: Exclamation Mark, Environmental Hazard. Signal Word: Warning. Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long-lasting effects).	[1] [4] [12] [13]
3. Composition	Main Component: 3-Hydroxy-N-phenylnaphthalene-2-carboxamide, >98% purity.	[14]
4. First-Aid	Skin: Wash with plenty of soap and water. If irritation or rash occurs, get medical help. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present. Inhalation: Move person to fresh air.	[12] [14] [15]
5. Fire-Fighting	Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Thermal decomposition can release irritating gases like nitrogen oxides (NOx).	[12]
6. Accidental Release	Use personal protective equipment. Avoid dust formation. Sweep up and	[13]

	shovel. Do not let product enter drains. Collect spillage.	
7. Handling & Storage	Avoid contact with skin and eyes. Avoid breathing dust. Keep container tightly closed in a dry, well-ventilated place.	[13]
8. Exposure Controls/PPE	Engineering Controls: Ensure adequate ventilation. PPE: Wear protective gloves, safety goggles with side-shields, and impervious clothing. Use a suitable respirator if dust is generated.	[12][13][15]
9. Physical/Chemical	See Table 1.	[4]
10. Stability/Reactivity	Stable under recommended storage conditions. Incompatible with strong oxidizing agents.	[12]
11. Toxicological	May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction.	[1][12]
12. Ecological	Toxic to aquatic life with long-lasting effects. Avoid release to the environment.	[4][14]
13. Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.	[12][14]
14. Transport	Classified as a Dangerous Good for transport. UN Number: 3077	[2][4]


(Environmentally hazardous substance, solid, n.o.s.).

15. Regulatory	Subject to various national and international regulations (e.g., [12] OSHA HCS).
16. Other Information	Revision dates and disclaimers. [12]

To ensure laboratory safety, the following diagram outlines the essential precautions and personal protective equipment (PPE) required when handling **Naphthol AS**.

[Click to download full resolution via product page](#)

Caption: Safety protocol for handling **Naphthol AS**.

References

- **Naphthol AS** - Wikipedia. [[Link](#)]
- The Chemical Properties and Applications of **Naphthol AS-OL** for Industrial Use. [[Link](#)]
- Practical Guide: Applying **Naphthol AS-G** in Dyeing & Pigment Synthesis. [[Link](#)]
- Understanding Naphthols: Applications, Importance, and the Need for Quality Suppliers. [[Link](#)]
- Naphthols – The Foundation of Vibrant Textile Colors in Indian Manufacturing. [[Link](#)]
- Naphthols - Structure and Uses - Pharmaacademias. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Naphthol AS - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Naphthol AS | CAS 92-77-3 | LGC Standards [lgcstandards.com]
- 4. Naphthol AS | 92-77-3 [chemicalbook.com]
- 5. pharmaacademias.com [pharmaacademias.com]
- 6. Premium Quality Naphthol ASG & Naphthol ASITR – Vipul Organics | [vipulorganics.com]
- 7. Naphthols – Uses, Applications & Industrial Importance | [vipulorganics.com]
- 8. chemodex.com [chemodex.com]
- 9. nbino.com [nbino.com]
- 10. nbino.com [nbino.com]
- 11. Buy Naphthol AS-G (EVT-264628) | 91-96-3 [evitachem.com]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. chemicalbook.com [chemicalbook.com]
- 15. archpdःs.lps.org [archpdःs.lps.org]
- To cite this document: BenchChem. [Introduction: Beyond the Name - Understanding Naphthol AS]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770919#naphthol-as-cas-number-and-safety-data-sheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com